Thioinosin

Übersicht

Beschreibung

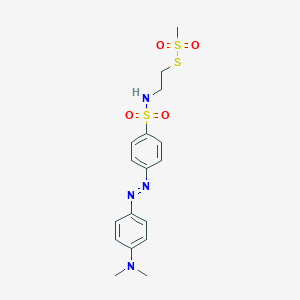

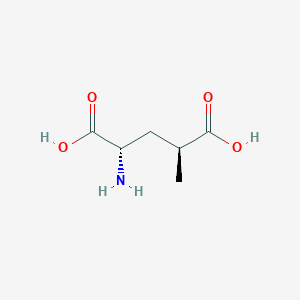

Thioinosine, also known as thioinosinic acid or thioinosine monophosphate, is a sulfur-containing purine nucleotide analog. It is an intermediate metabolite of azathioprine, an immunosuppressive drug. Thioinosine is known for its role in various biochemical processes and its potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Thioinosine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of nucleoside analogs and oligonucleotides.

Biology: Studied for its role in inhibiting adipocyte differentiation and its effects on gene expression.

Medicine: Investigated for its potential as an anti-cancer and immunosuppressive agent.

Wirkmechanismus

Target of Action

Thioinosine, also known as Thioinosinic acid or Thioinosine monophosphate (TIMP), is an intermediate metabolite of azathioprine , a well-known immunosuppressive drug. The primary targets of Thioinosine are the enzymes involved in purine metabolism, such as Thiopurine S-methyltransferase (TPMT) and Inosine Triphosphate Pyrophosphatase (ITPase) . These enzymes play crucial roles in the metabolism of thiopurines, affecting their bioavailability and toxicity .

Mode of Action

The activity of Thioinosine is partly mediated by the metabolite 6-thioguanosine 5’-triphosphate . This metabolite inhibits the function of the small GTPase Rac1, leading to apoptosis of activated T cells . It also influences the conjugation of T cells with antigen-presenting cells . This interaction with its targets results in immunosuppressive effects, making Thioinosine effective in the treatment of various inflammatory and autoimmune diseases .

Biochemical Pathways

Thioinosine affects the purine metabolism pathway. It interferes with nucleotide synthesis and salvage pathways . The primary cytotoxic mechanism involves the incorporation of thioguanine nucleotides (TGNs) into DNA during replication . This process may be enhanced by the inhibition of de novo purine synthesis by other metabolites .

Pharmacokinetics

The pharmacokinetics of Thioinosine, like other thiopurines, have been extensively studied . The enzyme TPMT has a major influence on the bioavailability and toxicity of thiopurines . Patients with intermediate or deficient TPMT activity are at risk for excessive toxicity after receiving standard doses of thiopurine medications . Furthermore, controlled-release formulations for thiopurines have been clinically tested and have shown promising outcomes in inflammatory bowel disease .

Result of Action

The molecular and cellular effects of Thioinosine’s action include the induction of apoptosis in activated T cells and the inhibition of T cell conjugation with antigen-presenting cells . These effects result in immunosuppression, which is beneficial in the treatment of various inflammatory and autoimmune diseases .

Action Environment

The action, efficacy, and stability of Thioinosine can be influenced by various environmental factors. For instance, the genetic polymorphism of TPMT, which varies among different ethnic groups, can significantly affect the metabolism and toxicity of thiopurines . Furthermore, drug-drug interactions can also influence the action of Thioinosine . Therefore, it’s crucial to consider these factors when prescribing thiopurine-based treatments.

Biochemische Analyse

Biochemical Properties

Thioinosine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been associated with the efficacy of thiopurine drugs, where the methyl thioinosine monophosphate (meTIMP)/6-thioguanine nucleotide (6-TGN) concentration ratio has been linked to drug efficacy .

Molecular Mechanism

The molecular mechanism of Thioinosine is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thioinosine is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Thioinosine within cells and tissues, including any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are areas of active research .

Subcellular Localization

The subcellular localization of Thioinosine and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are currently being studied .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thioinosine can be synthesized through several methods. One common approach involves the modification of inosine. The synthesis typically includes steps such as oxidation, reduction, and substitution reactions. For example, 2’-deoxy-3’-thioinosine can be prepared from commercially available 2’-deoxyinosine through a series of reactions involving configuration inversions and one-pot oxidation/reduction reactions .

Industrial Production Methods: Industrial production of thioinosine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as ion-exchange liquid chromatography and tandem mass spectrometry for the determination of thiopurine metabolites .

Analyse Chemischer Reaktionen

Types of Reactions: Thioinosine undergoes various chemical reactions, including:

Oxidation: Conversion to thioxanthine and thiouric acid by enzymes such as guanine deaminase and xanthine oxidase.

Reduction: Reduction of intermediate compounds during synthesis.

Substitution: Involves the replacement of functional groups, such as the substitution of oxygen with sulfur in the sugar moiety.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and specific enzymes. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts.

Major Products: The major products formed from these reactions include thioxanthine, thiouric acid, and various thioinosine derivatives .

Vergleich Mit ähnlichen Verbindungen

Thioinosine is compared with other thiopurine compounds such as:

Azathioprine: A prodrug that is metabolized to thioinosine monophosphate and used as an immunosuppressant.

6-Mercaptopurine: Another thiopurine analog used in the treatment of leukemia and inflammatory bowel disease.

6-Thioguanine: Similar to thioinosine, it is used in the treatment of leukemia and has similar mechanisms of action.

Uniqueness: Thioinosine is unique due to its specific molecular structure and its ability to inhibit adipocyte differentiation through the regulation of gene expression . Its role as an intermediate metabolite of azathioprine also distinguishes it from other thiopurine compounds .

Eigenschaften

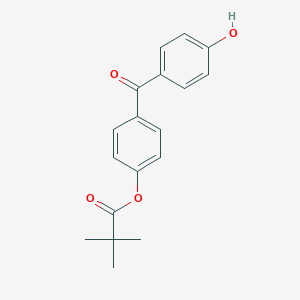

IUPAC Name |

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGPJODWTZCHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-49-9, 7687-43-6, 15639-75-5, 28069-17-2, 574-25-4 | |

| Record name | 6MP-Arabinoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC84321 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioinosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purine-6-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-thioinosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thioinosine exerts its cytotoxic effects primarily through its metabolism into various thiopurine nucleotides. One of the key metabolites, thioguanosine triphosphate, can be incorporated into DNA, leading to cell cycle arrest and apoptosis []. Another important metabolite, methylthioinosine monophosphate, can inhibit purine nucleotide biosynthesis, further contributing to its cytotoxic effects [].

ANone: * Molecular Formula: C10H12N4O4S* Molecular Weight: 284.29 g/mol* Spectroscopic Data: * UV-Vis: λmax ≈ 235 nm and 300 nm (dependent on pH) * NMR: Characteristic peaks for purine ring protons and ribose sugar protons.

A: Thioinosine's stability can be affected by factors like pH and temperature. Under alkaline conditions, it can undergo degradation []. Research has explored modifications like acylation to enhance stability and cellular penetration [].

ANone: Thioinosine itself is not known to exhibit catalytic properties. Its biological activity stems from its role as an antimetabolite and its intracellular conversion to active metabolites.

A: Yes, computational studies have been conducted on Thioinosine and its derivatives, particularly to investigate their potential as antiviral agents against targets like SARS-CoV-2 []. These studies often employ molecular docking simulations to assess binding affinities and explore potential interactions with target proteins.

A: Modifications to the Thioinosine structure, particularly at the 2' position of the ribose sugar and the 6 position of the purine ring, have been explored to modulate its activity and stability. For example, 2'-O-acylation has been shown to increase lipophilicity and enhance cellular uptake of Thioinosine cyclic 3',5'-phosphates []. The introduction of different substituents at the sulfur atom can influence its antiviral activity against influenza viruses [].

A: Thioinosine can be susceptible to degradation, particularly under alkaline conditions []. Strategies to improve stability often focus on derivatization, such as the synthesis of 2'-O-acyl derivatives of Thioinosine cyclic 3',5'-phosphates, which exhibit increased stability and cellular penetration [].

ANone: While specific SHE regulations for Thioinosine might vary depending on the region and intended use, general guidelines for handling hazardous substances apply. As an antimetabolite with potential cytotoxic effects, proper handling, storage, and disposal procedures are crucial.

A: Thioinosine is readily phosphorylated by adenosine kinase to its active metabolite, thioinosine monophosphate []. It is further metabolized through various pathways, including incorporation into DNA as thioguanine nucleotides and methylation to methylthioinosine nucleotides []. The balance between these metabolic pathways influences its efficacy and potential toxicity.

ANone: Thioinosine has been extensively studied in various in vitro and in vivo models:

- In vitro: Studies have explored its effects on cell survival, DNA synthesis, and nucleotide metabolism in different cancer cell lines, including leukemia [, ].

- In vivo: Research in animal models, particularly mice, has investigated its antitumor activity and immunosuppressive effects [, ].

A: Resistance to thiopurines, including Thioinosine, can arise from various mechanisms, including decreased activity of activating enzymes like hypoxanthine phosphoribosyltransferase (HPRT) and increased activity of inactivating enzymes like alkaline phosphatase [].

ANone: As an antimetabolite, Thioinosine exhibits cytotoxic effects and requires careful handling. Further research is ongoing to fully elucidate its toxicological profile, particularly potential long-term effects.

A: Research has explored strategies to enhance the delivery and targeting of Thioinosine, particularly through prodrug approaches. For example, 2'-O-acyl derivatives of Thioinosine cyclic 3',5'-phosphates have been investigated for their ability to improve cellular uptake and deliver thioinosinic acid intracellularly [].

A: Research on biomarkers for thiopurine drugs, including Thioinosine, has focused on measuring metabolite levels, particularly thioguanine nucleotides (6-TGN) and methylthioinosine nucleotides (meTIMP). These metabolites are being investigated for their potential to predict efficacy, monitor treatment response, and identify patients at risk for adverse effects [].

ANone: Commonly used analytical methods for studying Thioinosine and its metabolites include:

- High-performance liquid chromatography (HPLC): Often coupled with UV or mass spectrometry detection, HPLC is a versatile technique for separating and quantifying Thioinosine and its various metabolites in biological samples [, ].

- Spectrophotometry: UV-Vis spectrophotometry is used for quantitative analysis and studying interactions of Thioinosine with other molecules [, ].

- Radiolabeling: Radiolabeled Thioinosine, such as [35S]-thioinosine, has been used to track its metabolism and distribution in cells and tissues [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)

![N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16093.png)

![(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16100.png)